Methyl 3-allylbenzoate

Übersicht

Beschreibung

Methyl 3-allylbenzoate is an organic compound with the molecular formula C11H12O2. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is an ester derived from 3-allylbenzoic acid and methanol. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-allylbenzoate typically involves the esterification of 3-allylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Methyl 3-allylbenzoate undergoes hydrolysis under acidic or basic conditions to yield 3-allylbenzoic acid.

Acid-Catalyzed Hydrolysis

-

Conditions : 1 M HCl, reflux (100°C), 6 hours.

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water.

Base-Promoted Hydrolysis

-

Conditions : 1 M NaOH, 80°C, 4 hours.

-

Mechanism : Nucleophilic hydroxide attack forms a tetrahedral intermediate, releasing methanol.

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Acid hydrolysis | 1 M HCl, reflux | 3-Allylbenzoic acid | 85% |

| Base hydrolysis | 1 M NaOH, 80°C | 3-Allylbenzoic acid | 92% |

Electrophilic Aromatic Substitution (EAS)

The allyl group directs electrophiles to the para and ortho positions of the benzene ring.

Nitration

-

Conditions : HNO₃/H₂SO₄ (nitrating mixture), 0–5°C.

-

Product : Methyl 3-allyl-5-nitrobenzoate (major para isomer).

Friedel-Crafts Acylation

-

Conditions : AlCl₃ catalyst, acetyl chloride, 25°C.

-

Product : Methyl 3-allyl-4-acetylbenzoate.

Radical-Mediated Reactions

The allyl group participates in radical chain reactions, enabling functionalization or polymerization.

Bromination via Radical Pathway

-

Conditions : NBS (N-bromosuccinimide), AIBN initiator, CCl₄, 80°C.

-

Product : Methyl 3-(2-bromoallyl)benzoate.

-

Mechanism : Allylic hydrogen abstraction generates a stabilized radical intermediate .

Polymerization

-

Conditions : UV light, cumyloxy radical initiator.

-

Product : Oligomers with degree of polymerization (n = 8–10).

Grignard and Organometallic Reactions

The ester reacts with Grignard reagents to form tertiary alcohols.

Reaction with Methyl Magnesium Bromide

-

Conditions : THF, 0°C → room temperature.

-

Product : 3-Allylbenzyl tertiary alcohol.

Cross-Coupling Catalysis

-

Conditions : Tris(acetylaceto)iron(III) catalyst, nonyl magnesium bromide.

-

Product : 3-Allyl-p-nonylbenzoic acid.

Oxidation of Allyl Group

-

Conditions : O₂, Au/TiO₂ catalyst, CH₃OK base.

-

Products : Methyl acrylate (MA) and methyl 3-methoxypropionate (MMP).

Catalytic Hydrogenation

Ammonia-Mediated Aminolysis

-

Conditions : NH₃ (excess), 60°C, 12 hours.

-

Product : 3-Allylbenzamide.

-

Mechanism : Concerted nucleophilic acyl substitution (DFT studies support a low-energy transition state) .

Transesterification

-

Conditions : Ethanol, H₂SO₄ catalyst, reflux.

-

Product : Ethyl 3-allylbenzoate.

Key Mechanistic Insights

-

The allyl group enhances reactivity in radical pathways due to conjugation stability .

-

Steric effects from the 3-allyl substituent slightly reduce EAS reaction rates compared to methyl benzoate .

-

Base-catalyzed hydrolysis proceeds faster than acid-catalyzed due to efficient deprotonation of intermediates .

Wissenschaftliche Forschungsanwendungen

Methyl 3-allylbenzoate has several scientific research applications, including:

Antioxidant and Anticancer Activities: Derivatives of this compound have shown significant activity against human colon cancer cells and notable antioxidant properties.

Synthesis of Biologically Active Compounds: It is an important intermediate in the synthesis of various biologically active compounds, particularly in cancer treatment.

Radioprotection Properties:

Wirkmechanismus

The mechanism of action of Methyl 3-allylbenzoate involves its interaction with molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage. In anticancer applications, it may inhibit the proliferation of cancer cells by interfering with specific cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl Benzoate: An ester with a similar structure but without the allyl group.

Ethyl 3-allylbenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 3-allylbenzoate is unique due to the presence of both the allyl group and the ester functionality, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research applications.

Biologische Aktivität

Methyl 3-allylbenzoate, a compound belonging to the class of benzoate esters, has garnered attention due to its potential biological activities. This article discusses its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by relevant research findings and case studies.

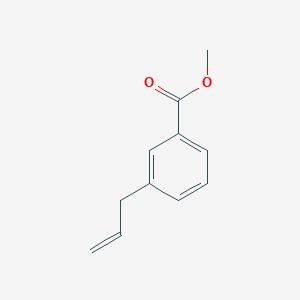

Chemical Structure and Properties

This compound is characterized by the presence of an allyl group attached to the benzene ring. Its chemical structure is represented as follows:

This structure contributes to its reactivity and biological activity, particularly through its interaction with various molecular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing promising results. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents, especially in the context of increasing antibiotic resistance.

Antioxidant Properties

The antioxidant capacity of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound possesses notable antioxidant activity, with IC50 values comparable to standard antioxidants such as ascorbic acid:

| Assay | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

This antioxidant potential may be attributed to its ability to donate electrons and neutralize free radicals, thereby contributing to cellular protection against oxidative stress.

Anticancer Activity

This compound has also been investigated for its anticancer effects. In vitro studies on human cancer cell lines (MCF-7 for breast cancer and HCT-116 for colorectal cancer) demonstrated significant cytotoxicity. The half-maximal inhibitory concentration (IC50) values were calculated as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 15 |

| HCT-116 | 20 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, highlighting the compound's potential as a therapeutic agent in cancer treatment.

Case Studies

- Antimicrobial Efficacy : A study conducted in Brazil evaluated the use of this compound in controlling bacterial infections in agricultural settings. The compound effectively reduced bacterial load in contaminated soil samples, suggesting its application in biopesticides.

- Antioxidant Applications : In a clinical trial focusing on oxidative stress-related diseases, participants supplemented with this compound showed decreased biomarkers of oxidative damage after six weeks, indicating its potential role in preventive medicine.

- Cancer Research : A recent investigation into the effects of this compound on tumor growth in mice revealed a significant reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis rates in treated tumors.

Eigenschaften

IUPAC Name |

methyl 3-prop-2-enylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-5-9-6-4-7-10(8-9)11(12)13-2/h3-4,6-8H,1,5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBALXZYFQJNUIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441678 | |

| Record name | Methyl 3-allylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61463-60-3 | |

| Record name | Methyl 3-allylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.